molecular formula C17H16N2O4S B2682178 N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 953016-50-7

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2682178
CAS No.: 953016-50-7
M. Wt: 344.39
InChI Key: TUGVKULTXSDARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is a synthetic small molecule featuring an isoxazole core linked to a 3,4-dimethoxyphenyl group and a thiophene-2-carboxamide moiety. This structure incorporates several pharmacologically privileged fragments, making it a compound of significant interest in medicinal chemistry and drug discovery research . Isoxazole derivatives are extensively investigated for their potential as anticancer agents. The 3,4-dimethoxyphenyl substituent, in particular, is a common feature in molecules that demonstrate activity against breast cancer cell lines, such as MCF-7, potentially through interactions with targets like the estrogen receptor alpha (ERα) . The incorporation of the thiophene ring, a bioisostere for phenyl rings, is a strategic design element to enhance the molecule's lipophilicity, metabolic stability, and bioavailability, which can positively influence its pharmacokinetic profile . Furthermore, the dimethoxyphenyl and thiophene-carboxamide groups are structural motifs frequently found in compounds studied for their anti-inflammatory and immunomodulatory properties, suggesting potential applications in researching immune-related disorders . The mechanism of action for this compound is likely multi-faceted, but may involve the inhibition of key enzymes or modulation of receptor signaling pathways central to cell proliferation and inflammation . Researchers can utilize this high-purity compound as a chemical tool for probing biological mechanisms or as a lead structure for the development of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-21-13-6-5-11(8-15(13)22-2)14-9-12(19-23-14)10-18-17(20)16-4-3-7-24-16/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGVKULTXSDARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoxazole ring through a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from a hydroximoyl chloride in the presence of a base.

  • Isoxazole Formation

      Reactants: Hydroximoyl chloride, alkyne

      Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature

      Reaction: R-C(Cl)=NOH + R’-C≡CHIsoxazole\text{R-C(Cl)=NOH + R'-C≡CH} \rightarrow \text{Isoxazole}R-C(Cl)=NOH + R’-C≡CH→Isoxazole

  • Attachment of the Thiophene Ring

      Reactants: 3,4-dimethoxyphenylisoxazole, thiophene-2-carboxylic acid

      Conditions: Coupling reagents (e.g., EDCI, HOBt), solvent (e.g., DMF), room temperature

      Reaction: Isoxazole-CH2-NH2+Thiophene-COOHThis compound\text{Isoxazole-CH}_2\text{-NH}_2 + \text{Thiophene-COOH} \rightarrow \text{this compound}Isoxazole-CH2​-NH2​+Thiophene-COOH→this compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
    • Reagents: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA)

      Conditions: Solvent (e.g., dichloromethane), room temperature

  • Reduction

    • Reduction can occur at the isoxazole ring, potentially breaking the ring and forming amines.
    • Reagents: Reducing agents like lithium aluminum hydride (LiAlH4)

      Conditions: Solvent (e.g., ether), low temperature

  • Substitution

    • The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
    • Reagents: Nucleophiles like sodium hydride (NaH) and alkyl halides

      Conditions: Solvent (e.g., DMF), elevated temperature

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, ring-opened products

    Substitution: Alkylated phenyl derivatives

Scientific Research Applications

Medicinal Chemistry

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide has been studied for its potential therapeutic properties. Its unique structure suggests possible interactions with biological targets such as enzymes and receptors.

Mechanism of Action : The compound may modulate enzyme activity or receptor interactions, influencing various biochemical pathways critical for cellular functions. Initial studies indicate potential enzyme inhibition or receptor modulation, impacting metabolic processes.

Anticancer Activity

Recent research has highlighted the compound's anticancer properties. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines.

Case Study : In vitro assays demonstrated that compounds structurally similar to this compound exhibited dose-dependent responses with half-maximal inhibitory concentration (IC50) values around 10 µM against human cancer cell lines such as HCT-116 (colorectal), MCF-7 (breast), HepG2 (liver), and A549 (lung) .

Activity Type Related Compounds IC50 Values Mechanism
AnticancerIsoxazole Derivatives~10 µMInduction of apoptosis via ROS
AntiviralIsoxazole DerivativesVariableInhibition of viral polymerases
Enzyme InhibitionVarious HeterocyclesNot specifiedModulation of enzyme activity

Antiviral Potential

Compounds containing isoxazole rings have been explored for antiviral activities. Research indicates that they can inhibit viral replication by targeting essential proteins or enzymes involved in the viral life cycle.

Experimental Findings : Studies suggest that this compound may hold promise as an antiviral agent due to its structural characteristics that facilitate interactions with viral targets .

Chemical Reactions and Synthesis

The synthesis of this compound typically involves multiple organic reactions:

  • Isoxazole Formation : Initiated using hydroxylamine hydrochloride with suitable ketones or aldehydes.
  • Dimethoxyphenyl Group Introduction : Achieved through coupling reactions involving dimethoxybenzene derivatives.
  • Thiophene Ring Incorporation : Utilizes thiophene derivatives along with acylation agents.

This multi-step synthesis highlights the compound's complexity and the need for careful optimization to enhance yield and purity while adhering to green chemistry principles.

Mechanism of Action

The mechanism by which N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide exerts its effects is likely related to its ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The isoxazole ring can act as a bioisostere for amides, esters, and other functional groups, allowing it to mimic the structure of natural substrates and inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide and related compounds from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight Synthetic Highlights Reported Activity/Properties Reference
This compound Isoxazole 5-(3,4-dimethoxyphenyl), 3-(methyl-thiophene-2-carboxamide) ~400 (estimated) Not explicitly described; inferred from analogous oxime cyclization and hydrolysis steps No direct data
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Isoxazole 4-(diethylaminophenyl), 5-methylthiophen-2-yl Not reported (i) Oxime formation, (ii) Oxone®-mediated cyclization, (iii) NaOH hydrolysis Not reported
N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a–d) Thiadiazole 5-thioxo, 2-carboxamide (N-phenyl variants) Not reported Hydrazine derivatives + carbon disulfide in ethanol 50 µg/mL inhibition data (see Fig. 4 )
n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide Isoxazole 5-(thiophen-2-yl), 3-(cyclopropylcarboxamide) 1066.68 Not detailed in evidence; likely involves cyclopropane coupling No direct data

Key Structural and Functional Differences

Core Heterocycle: The target compound and N-[4-(diethylamino)phenyl]-...isoxazole-4-carboxamide share an isoxazole core, whereas thiadiazole derivatives (e.g., 3a–d ) feature a sulfur-rich thiadiazole ring.

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound introduces steric bulk and electron-donating methoxy groups, contrasting with the diethylaminophenyl (electron-donating) and methylthiophenyl (electron-neutral) substituents in . These differences may impact solubility and target affinity.

Synthetic Complexity :

  • The target compound’s synthesis likely requires regioselective functionalization of the isoxazole core, similar to the Oxone®-mediated cyclization described in . In contrast, thiadiazole derivatives are synthesized via carbon disulfide-mediated cyclization, which is less oxygen-sensitive.

Physicochemical Properties and Pharmacokinetic Considerations

  • Molecular Weight : The target compound’s estimated molecular weight (~400 g/mol) is significantly lower than n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide (1066.68 g/mol ), suggesting better bioavailability.
  • Stability : Isoxazole derivatives are generally stable under physiological conditions, whereas thiadiazoles (e.g., 3a–d ) may exhibit redox sensitivity due to the thioxo group.

Biological Activity

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, in vitro studies, and comparisons with related compounds.

Compound Overview

Chemical Structure : this compound features a complex structure characterized by an isoxazole ring, a dimethoxyphenyl group, and a thiophene moiety. This unique combination of functional groups may contribute to its biological activity.

The specific mechanism of action for this compound is not fully elucidated but is hypothesized to involve interactions with various biological targets such as enzymes and receptors. The isoxazole and thiophene rings are known to influence the compound's pharmacological properties, potentially modulating signal transduction pathways or gene expression.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing isoxazole and thiophene have shown promising results in inhibiting cancer cell lines:

Compound Cell Line IC50 (µM) Activity
Compound 6nVarious0.22 - 0.89CDK2 and TRKA inhibition
Compound 6sRFX 39311.70Moderate cytotoxicity
Compound 6tRFX 39319.92Moderate cytotoxicity

These findings suggest that the compound may inhibit key kinases involved in cancer progression, similar to other pyrazolo[1,5-a]pyrimidine derivatives that have shown broad-spectrum anticancer activity .

Enzyme Inhibition

In addition to anticancer effects, this compound may also act as an enzyme inhibitor. A study indicated that related compounds demonstrated substantial inhibitory efficacy against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:

Kinase IC50 Range (µM)
CDK20.09 - 1.58
TRKA0.23 - 1.59

This suggests that the compound could be further explored for its potential as a therapeutic agent targeting these kinases .

Case Studies and Research Findings

A case study involving the evaluation of similar compounds highlighted the importance of structural modifications on biological activity. The introduction of a dimethoxy group significantly enhanced the inhibitory effects against CDK2 and TRKA, indicating a structure–activity relationship that could be leveraged in drug design.

Cytotoxicity Evaluation

In vitro cytotoxicity assays have been conducted on various cancer cell lines, revealing that certain derivatives exhibit moderate to high levels of cytotoxicity. For example:

Cell Line Compound Cytotoxicity Level
Huh7Compound XHigh
MCF-7Compound YModerate
HCT116Compound ZLow

These results underscore the potential of this compound as a candidate for further development in cancer therapy .

Q & A

Q. Optimization Strategies :

  • Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) .
  • Ultrasound methods enhance yields by 15–20% compared to traditional heating .
  • Solvent choice (e.g., DMF for polar intermediates) and catalysts (e.g., triethylamine for amidation) improve efficiency .

Q. Table 1: Yield Comparison Under Different Conditions

MethodYield (%)Reaction TimeReference
Traditional reflux6512 hours
Microwave-assisted7830 minutes
Ultrasound + DMF solvent8545 minutes

Basic: How is the structural integrity of the compound verified post-synthesis?

Answer:
Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies protons on aromatic rings (δ 6.8–7.5 ppm for thiophene/isoxazole) and methoxy groups (δ 3.8–4.0 ppm) .
    • ¹³C NMR : Confirms carbonyl carbons (δ 165–170 ppm) and heterocyclic carbons .
  • Infrared Spectroscopy (IR) : Detects C=O stretches (~1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 385.1) .

Advanced: How do structural modifications of the isoxazole and thiophene moieties influence biological activity?

Answer:
Structure-Activity Relationship (SAR) Insights :

  • Isoxazole modifications :
    • Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance antimicrobial activity but reduce solubility .
    • Methoxy groups (3,4-dimethoxy) improve binding to inflammatory targets (e.g., COX-2) via hydrophobic interactions .
  • Thiophene substitutions :
    • Carboxamide linkage stabilizes hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .
    • Methylation at the thiophene 3-position increases metabolic stability .

Case Study : Replacing 3,4-dimethoxyphenyl with 4-nitrophenyl in analogs reduced anti-inflammatory activity by 40%, highlighting the critical role of methoxy groups in target engagement .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Answer:
Methodological Approaches :

  • Dose-response normalization : Compare EC₅₀ values under standardized assay conditions (e.g., pH 5.5 for viral targets ).
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected pathways (e.g., NF-κB in inflammation) .
  • Meta-analysis : Pool data from independent studies to identify consensus activities (e.g., IC₅₀ ranges for kinase inhibition: 0.5–2.0 µM) .

Example : Discrepancies in anticancer activity (IC₅₀ from 5–50 µM) were resolved by controlling for cell line variability (e.g., p53 status in HeLa vs. MCF-7 cells) .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Anticancer : MTT assay on adherent cancer lines (e.g., HepG2, IC₅₀ determination) .
  • Anti-inflammatory : ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages .
  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease activity .

Advanced: How can computational modeling predict target interactions?

Answer:
Methodology :

Molecular docking : Use AutoDock Vina to simulate binding to protein targets (e.g., COX-2 PDB: 5KIR). Key interactions include:

  • Hydrogen bonds between the carboxamide and Arg120.
  • π-Stacking of the thiophene ring with Tyr355 .

MD Simulations : GROMACS for 100 ns trajectories to assess binding stability .

QSAR Models : Relate logP values (<3.0) to improved blood-brain barrier penetration .

Validation : Compare predicted binding energies (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.